molecular formula C6H8F2O B13409042 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 758709-86-3

2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane

Cat. No.: B13409042
CAS No.: 758709-86-3
M. Wt: 134.12 g/mol
InChI Key: BCHXFDPRINRBRB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane (CAS 758709-86-3) is a fluorinated spirocyclic compound with the molecular formula C₆H₈F₂O. Its structure consists of a 1-oxaspiro[2.2]pentane core (a spiro system with two fused two-membered rings sharing an oxygen atom) substituted with a difluoromethyl (-CF₂H) and a methyl (-CH₃) group on the same carbon . The spiro architecture imposes conformational constraints, while the fluorine atoms modulate electronic and steric properties, enhancing metabolic stability and bioavailability—a hallmark of fluorinated pharmaceuticals and agrochemicals .

Properties

CAS No.

758709-86-3

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

2-(difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C6H8F2O/c1-5(4(7)8)6(9-5)2-3-6/h4H,2-3H2,1H3

InChI Key

BCHXFDPRINRBRB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Ring-Opening Reactions

The spirocyclic structure undergoes selective ring-opening under acidic or Lewis acid-catalyzed conditions. Key observations include:

  • Acid-Catalyzed Hydrolysis : The oxaspiro ring opens to form γ-lactone derivatives, driven by the electrophilic activation of the oxygen atom .

  • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) target the strained spirocarbon, yielding substituted cyclohexane derivatives.

Mechanistic Pathway :

  • Protonation of the spirocyclic oxygen generates a carbocation intermediate.

  • Nucleophilic attack occurs at the electrophilic carbon, leading to ring rupture.

  • Stabilization via resonance or adjacent fluorinated groups directs regioselectivity.

Fluorinated Group Reactivity

The difluoromethyl group participates in hydrogen-bonding interactions and fluorophilic effects, influencing reaction outcomes:

Reaction TypeConditionsProducts
Nucleophilic Substitution KF/DMF, 80°CSpirocyclic ethers with F⁻ displacement
Oxidation MnO₂, CH₂Cl₂, RTDifluoroketone derivatives
Cross-Coupling Pd(PPh₃)₄, aryl halidesBiaryl-spiro hybrids

Notable Observations :

  • Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating SN2 pathways .

  • Oxidation products retain spirocyclic integrity, suggesting kinetic stability under mild conditions.

Cycloaddition and Annulation

The compound acts as a dienophile or dipolarophile in cycloadditions:

  • (4+3)-Cycloaddition : Reacts with conjugated dienes (e.g., furans) under Bi(OTf)₃ catalysis to form seven-membered rings.

  • Intramolecular Conia-Ene Reaction : Terminal alkynes undergo cyclization to generate fused bicyclic systems.

Example :

Spirocompound+DieneBi(OTf)3Cycloheptene Derivative\text{Spirocompound} + \text{Diene} \xrightarrow{\text{Bi(OTf)}_3} \text{Cycloheptene Derivative}

Key stereochemical outcomes are controlled by zwitterionic intermediates.

Comparative Reactivity Insights

  • Steric Effects : Bulky substituents at the spirocarbon hinder ring-opening but favor annulation pathways.

  • Solvent Dependence : Polar aprotic solvents (e.g., DCE) accelerate electrophilic reactions, while nonpolar solvents stabilize zwitterionic intermediates.

This compound’s versatility in ring-opening, fluorinated group transformations, and cycloadditions positions it as a valuable building block in synthetic chemistry. Further studies exploring enantioselective catalysis and computational modeling could expand its utility .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs differing in substituents or core modifications. Below is an analysis of key structural and functional differences:

Substituent Variations in 1-Oxaspiro[2.2]pentane Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane 758709-86-3 -CF₂H, -CH₃ C₆H₈F₂O 146.12 Fluorine enhances lipophilicity and metabolic stability ; compact structure.
2-(tert-Butyl)-2-methyl-1-oxaspiro[2.2]pentane 65147-61-7 -C(CH₃)₃, -CH₃ C₉H₁₆O 140.22 Bulky tert-butyl group increases steric hindrance and lipophilicity .
2-Methyl-2-(phenoxymethyl)-1-oxaspiro[2.2]pentane 209627-60-1 -CH₂-O-C₆H₅, -CH₃ C₁₂H₁₄O₂ 190.24 Aromatic phenoxy group introduces π-π interactions; higher molecular weight .
(3R)-2,2,5,5-Tetramethyl-4-isopropylidene-1-oxaspiro[2.2]pentane 15448-69-8 Tetramethyl, isopropylidene C₁₁H₁₈O 166.26 Complex substituents increase rigidity and reduce solubility .

Key Observations:

  • Fluorine Effects: The difluoromethyl group in the target compound balances lipophilicity (via hydrophobic -CF₂H) and polarity (via electronegative fluorine), improving membrane permeability compared to non-fluorinated analogs .
  • Aromatic vs. Aliphatic Substituents: The phenoxymethyl derivative (CAS 209627-60-1) gains aromaticity, enabling π-stacking in biological targets but at the cost of increased molecular weight and possible solubility challenges .
  • Steric and Conformational Effects : The isopropylidene-substituted spiro compound (CAS 15448-69-8) demonstrates how bulky groups restrict molecular flexibility, which may enhance target selectivity but limit synthetic accessibility .

Fluorinated vs. Non-Fluorinated Spiro Compounds

Fluorine’s introduction alters physicochemical properties significantly:

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated spiro compounds, enhancing blood-brain barrier penetration in pharmaceuticals .
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, extending half-life—critical for agrochemicals like fluorinated quinolines (e.g., compounds in ) .
  • Dipole Moments : The electronegative -CF₂H group creates a strong dipole, improving solubility in polar solvents relative to tert-butyl analogs .

Biological Activity

2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane, with the CAS number 758709-86-3, is a unique organic compound characterized by its spirocyclic structure, consisting of two fused five-membered rings. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C6H8F2O
  • Molecular Weight : 134.12 g/mol
  • Structure : The compound features a difluoromethyl group and a methyl group at the spiro center, contributing to its distinctive chemical properties and reactivity profiles .

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have begun to elucidate its potential effects on biological systems.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Initial studies suggest that it may influence enzymatic pathways and cellular signaling processes, although specific mechanisms remain to be fully characterized.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • In preliminary screenings, this compound exhibited inhibitory effects against certain bacterial strains. For example, compounds with similar structures have shown promise in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
    • A study indicated that modifications in the spirocyclic structure could enhance antimicrobial properties, suggesting a structure-activity relationship (SAR) that warrants further investigation .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time, highlighting the need for careful dose optimization in therapeutic applications .
  • Potential Therapeutic Applications :
    • Given its structural uniqueness, there is potential for this compound in drug design aimed at targeting specific diseases. For instance, analogs of spirocyclic compounds have been explored for their efficacy in treating cancer and infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the potential applications and biological activities of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-1,3-dioxolaneContains dioxolane ringCommonly used as a solvent and reagent
1,3-DioxolaneSimpler dioxolane structureUsed in organic synthesis
4-Fluoro-3-methylbenzaldehydeFluorine atom and aldehyde groupExhibits different reactivity due to aromaticity
3-DifluoromethylcyclopenteneSimilar fluorinated structurePotential applications in materials science

This table illustrates how this compound fits within a broader class of compounds with similar functionalities while emphasizing its unique features.

Q & A

What synthetic strategies are effective for constructing the 1-oxaspiro[2.2]pentane core in 2-(difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane?

Level: Basic
Methodological Answer:
The 1-oxaspiro[2.2]pentane scaffold can be synthesized via cyclization reactions or ring-closing metathesis. Key steps include:

  • Cyclopropanation : Use of [2+2] photocycloaddition or transition metal-catalyzed cyclopropanation to form the spirocyclic core.
  • Fluorination : Introduction of the difluoromethyl group via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement of halogenated intermediates.
  • Ring Closure : Intramolecular etherification under acidic or basic conditions to form the oxaspiro system.
    For example, analogous spiro compounds (e.g., (3R)-2,2,5,5-tetramethyl derivatives) employ stereoselective cyclopropanation and fluorination . Retrosynthetic tools leveraging databases like Reaxys or PISTACHIO can predict feasible routes .

Which spectroscopic and computational techniques best characterize the stereochemistry of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Provides definitive structural confirmation of the spirocyclic arrangement and stereochemistry .
  • NMR Spectroscopy :
    • NOE Experiments : Differentiate enantiomers by spatial proximity of protons (e.g., axial vs. equatorial substituents).
    • 19F^{19}\text{F} NMR : Resolves electronic effects of the difluoromethyl group and confirms substitution patterns.
  • Chiral HPLC/CE : Separates enantiomers for purity assessment. Computational tools like DFT can model preferred conformations and predict NMR chemical shifts .

How does the difluoromethyl group influence the electronic structure and reactivity of this spiro compound?

Level: Advanced
Methodological Answer:
The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, which:

  • Stabilizes Transition States : Enhances electrophilic reactivity in substitution reactions (e.g., SN2 pathways).
  • Modifies Lipophilicity : Increases membrane permeability, relevant in bioactive compound design .
  • Alters Conformational Dynamics : Fluorine’s stereoelectronic effects restrict rotational freedom, favoring specific conformers. Comparative studies with non-fluorinated analogs (e.g., methyl instead of difluoromethyl) can isolate these effects .

What computational approaches predict the regioselectivity of fluorinated spiro compounds in substitution reactions?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in reactions (e.g., nucleophilic attack at the spiro carbon vs. fluorinated methyl group).
  • Molecular Dynamics (MD) Simulations : Assess solvent effects and steric hindrance on reaction pathways.
  • Docking Studies : If biologically active, predict interactions with enzyme active sites (e.g., Complex II inhibitors in fungal pathogens, as seen in structurally related compounds ). Tools like Gaussian or ORCA are standard for such analyses .

How should researchers resolve discrepancies in reported biological activities of structurally similar spiro compounds?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from:

  • Stereochemical Purity : Enantiomers (e.g., R vs. S configurations) may exhibit divergent bioactivities. Validate purity via chiral chromatography .
  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) can alter compound stability or target binding. Standardize protocols across studies.
  • Target Selectivity : Compare inhibitory profiles against related enzymes (e.g., Complex II vs. other mitochondrial targets) using enzyme kinetics and isoform-specific assays. Cross-reference patent data for structural analogs (e.g., benzovindiflupyr, fluxapyroxad) to identify critical substituents .

What are the challenges in achieving enantioselective synthesis of this spiro compound?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts : Use of asymmetric catalysis (e.g., Ru-phosphine complexes) to control cyclopropanation stereochemistry .
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis.
  • Steric Effects : Bulky substituents near the spiro center may hinder catalyst access. Modify ligands (e.g., XylSKEWPHOS) to enhance enantiomeric excess .

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